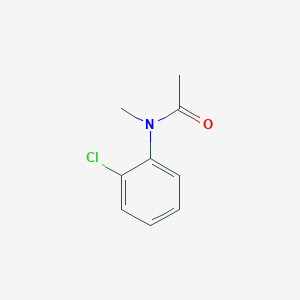

N-(2-chlorophenyl)-N-methylacetamide

説明

- N-(2-chlorophenyl)-N-methylacetamide is a chemical compound with the molecular formula C9H10ClNO.

- It belongs to the class of acetamides and contains a chlorophenyl group and a methyl group attached to the acetamide nitrogen.

- The compound is synthesized through a series of chemical reactions, which we’ll explore next.

Synthesis Analysis

- The synthesis of N-(2-chlorophenyl)-N-methylacetamide involves several steps:

- Cyclohexanone reacts with 2-chlorophenyl magnesium bromide to form 1-(2-chlorophenyl)-cyclohexene .

- Oxidation of the alkene using potassium permanganate produces a hydroxy ketone intermediate .

- Imination of this intermediate with methyl amine leads to the formation of ketamine .

- This procedure avoids the use of toxic bromine and corrosive acids, making it safer and more efficient.

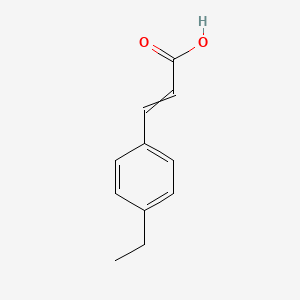

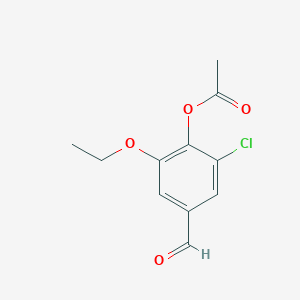

Molecular Structure Analysis

- The molecular structure of N-(2-chlorophenyl)-N-methylacetamide consists of a cyclohexane ring with a chlorophenyl group and a methyl group attached to the nitrogen atom of the acetamide.

Chemical Reactions Analysis

- The compound can participate in various reactions, including Suzuki coupling, chlorination, and oxidation to form corresponding quinones.

Physical And Chemical Properties Analysis

- N-(2-chlorophenyl)-N-methylacetamide is a solid with a melting point around 110-115°C .

- It is slightly soluble in water and freely soluble in alcohol and diethyl ether .

科学的研究の応用

-

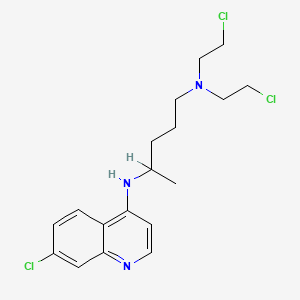

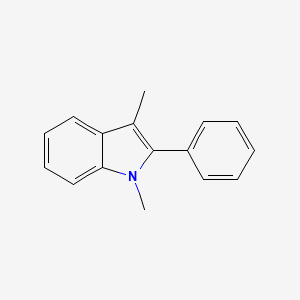

Scientific Field: Medicinal Chemistry

- Application : The analogs of nitrogen-based heterocycles, which include compounds similar to “N-(2-chlorophenyl)-N-methylacetamide”, occupy an exclusive position as a valuable source of therapeutic agents .

- Methods : Many new nitrogen-based heterocycles have been designed. The number of novel N-heterocyclic moieties with significant physiological properties and promising applications in medicinal chemistry is ever-growing .

- Results : These molecules have contributed to the development of numerous organic synthesis protocols and found abundant applications in the chemical sciences .

-

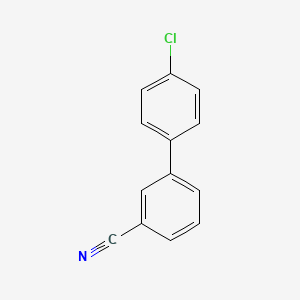

Scientific Field: Organic Chemistry

- Application : In a research program to develop original synthetic methods using TDAE methodology on nitroheterocyclic substrates, a stable carbanion was generated in position 2 of the 5-nitroimidazole scaffold .

- Methods : Starting from a 2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazole intermediate, a N-tosylbenzylimine moiety was selectively introduced at position 2 without reducing the sulfone at position 4 .

- Results : This led to the formation of N-[1-(2-chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide in 47% yield .

Safety And Hazards

- The compound is considered hazardous due to its skin and eye irritation potential.

- Precautions include wearing protective gear and avoiding inhalation or ingestion.

- Dispose of it properly according to waste disposal guidelines.

将来の方向性

- Further research could explore its pharmacological properties, potential applications, and optimization of synthesis methods.

特性

IUPAC Name |

N-(2-chlorophenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-7(12)11(2)9-6-4-3-5-8(9)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWDMQXUSIUGJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370641 | |

| Record name | N-(2-chlorophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-N-methylacetamide | |

CAS RN |

74585-34-5 | |

| Record name | N-(2-chlorophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine](/img/structure/B1607426.png)

![2-[(4-Chlorophenyl)thio]-5-nitrobenzonitrile](/img/structure/B1607427.png)

![(R)-1-Thia-4-aza-spiro[4.4]nonane-3-carboxylic acid](/img/structure/B1607429.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-4-phenylpiperazine](/img/structure/B1607432.png)